Ricinelaidic acid
Overview
Description
Ricinelaidic acid, also known as (+)-®-ricinelaidic acid, is an unsaturated omega-9 trans fatty acid . It is the trans-isomer of the fatty acid ricinoleic acid . It is a major component of the seed oil obtained from the seeds of the castor plant (Ricinus communis L., Euphorbiaceae) .
Synthesis Analysis
Ricinelaidic acid can be synthesized from ricinoleic acid . The process involves the use of diphenyl disulfide in a photochemical reactor and irradiation with a medium-pressure mercury lamp . The product is then recrystallized from hexane . Another method involves the elaidinization of methyl ricinoleate with a nitrite-nitric acid solution, followed by fractional crystallization of the methyl ricinelaidate and its subsequent hydrolysis to ricinelaidic acid .Molecular Structure Analysis
Ricinelaidic acid has a molecular formula of C18H34O3 and a molar mass of 298.46 g/mol . It contains a total of 54 bonds, including 20 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
Ricinelaidic acid can form organogels with vegetable oils, such as canola oil . The gelation kinetics, gel structure, and stability of these organogels have been studied . Gelation occurs with as little as 0.5% (w/w) REA, depending on temperature and oil composition .Physical And Chemical Properties Analysis
Ricinelaidic acid is a straight-chain, 18:1, long-chain fatty acid . It has a significant influence on gelation kinetics and gel rheology . At 5°C, the 0.5% canola oil gel behaves like a weak, viscoelastic network composed of entangled strands .Scientific Research Applications
Organogelation
Ricinelaidic acid (REA) has been used in the formation of Canola oil (CO) gels . This process is known as organogelation and it involves the immobilization of an organic liquid by a network of self-assembled molecules, forming a thermally reversible gel upon cooling . The time, temperature, and concentration dependence of the resulting gel structure was studied using small-deformation rheology, light microscopy, and powder X-ray diffraction (XRD) . This application is particularly interesting for food applications, where the ability to structure oils without the need for high levels of saturated or trans fatty acids would be advantageous .
Infrared Spectroscopy
Ricinelaidic acid and its derivatives have been studied using infrared spectroscopy . The infrared spectra and absorptivities in the 10.3 micron region have been determined for a series of compounds in which the functional groups of ricinelaidic acid were varied systematically . The compounds investigated included ricinelaidic acid, 12-ketoelaidic acid, ricinelaidyl alcohol, and their respective methyl esters and acetates . This research helps in understanding the influence of the internal substituents on the fundamental absorption pattern of ricinelaidic acid .
Molecular Structure Analysis
The study of ricinelaidic acid and its derivatives also contributes to a better understanding of the relationship between molecular structure and organogelation . For instance, studies using isomers of hydroxystearic acid, a well-known organogelator molecule, and other fatty acids have permitted a better understanding of organogel formation and structure .
Food Industry
As mentioned earlier, there is increasing interest in applying the principles of organogelation in various arenas, including food applications . The ability to structure oils without the need for high levels of saturated or trans fatty acids would be advantageous . This makes ricinelaidic acid a potential candidate for structuring oils in the food industry .
properties
IUPAC Name |
(E,12R)-12-hydroxyoctadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-XLNAKTSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316395 | |
Record name | Ricinelaidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ricinelaidic acid | |
CAS RN |
540-12-5 | |
Record name | Ricinelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ricinelaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ricinelaidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICINELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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